

Spectroscopic Analysis of 5-Methyl-2-(trifluoromethyl)benzoic Acid: A Technical Overview

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Compound of Interest

Compound Name: 5-Methyl-2-(trifluoromethyl)benzoic acid

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth overview of the spectroscopic characterization of trifluoromethyl-substituted benzoic acids, with a specific focus on the available data for isomers of methyl-(trifluoromethyl)benzoic acid. Due to the limited availability of public data for **5-Methyl-2-(trifluoromethyl)benzoic acid**, this document presents a detailed analysis of its close structural isomer, 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS 13055-63-5), as a reference. The guide includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for these analytical techniques.

Introduction

Substituted benzoic acids are crucial building blocks in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making trifluoromethyl-substituted benzoic acids valuable synthons in drug discovery. This guide focuses on the spectroscopic properties of these compounds, which are essential for their structural elucidation and quality control. While comprehensive data for **5-Methyl-2-(trifluoromethyl)benzoic acid** (CAS 120985-68-4) is not readily available in public databases, the analysis of its isomer, 2-Methyl-5-(trifluoromethyl)benzoic acid, provides valuable comparative insights.

Spectroscopic Data for 2-Methyl-5-(trifluoromethyl)benzoic Acid

The following tables summarize the available spectroscopic data for 2-Methyl-5-(trifluoromethyl)benzoic acid.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR): No specific ¹H NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.

¹³C NMR (Carbon NMR): No specific ¹³C NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.

¹⁹F NMR (Fluorine NMR): No specific ¹⁹F NMR data for 2-Methyl-5-(trifluoromethyl)benzoic acid was found in the performed search.

Table 2: Infrared (IR) Spectroscopy Data

An Attenuated Total Reflectance (ATR) FT-IR spectrum is available for 2-Methyl-5-(trifluoromethyl)benzoic acid. Key absorption bands are typically observed in the following regions for this class of compounds:

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3300-2500	O-H stretch (Carboxylic Acid, broad)
~3000-2850	C-H stretch (Aromatic and Methyl)
~1700	C=O stretch (Carboxylic Acid)
~1600, ~1450	C=C stretch (Aromatic Ring)
~1300-1100	C-F stretch (Trifluoromethyl Group)

Table 3: Mass Spectrometry (MS) Data

The molecular formula for 2-Methyl-5-(trifluoromethyl)benzoic acid is C₉H₇F₃O₂[\[1\]](#)[\[2\]](#), with a molecular weight of 204.15 g/mol [\[1\]](#)[\[2\]](#). Mass spectrometry would be expected to show a

molecular ion peak $[M]^+$ or related ions depending on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for the specific compound **5-Methyl-2-(trifluoromethyl)benzoic acid** are not available. However, the following sections describe generalized methodologies for the spectroscopic analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound is dissolved in a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). 1H , ^{13}C , and ^{19}F NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane for 1H and ^{13}C , $CFCl_3$ for ^{19}F).

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm^{-1} .

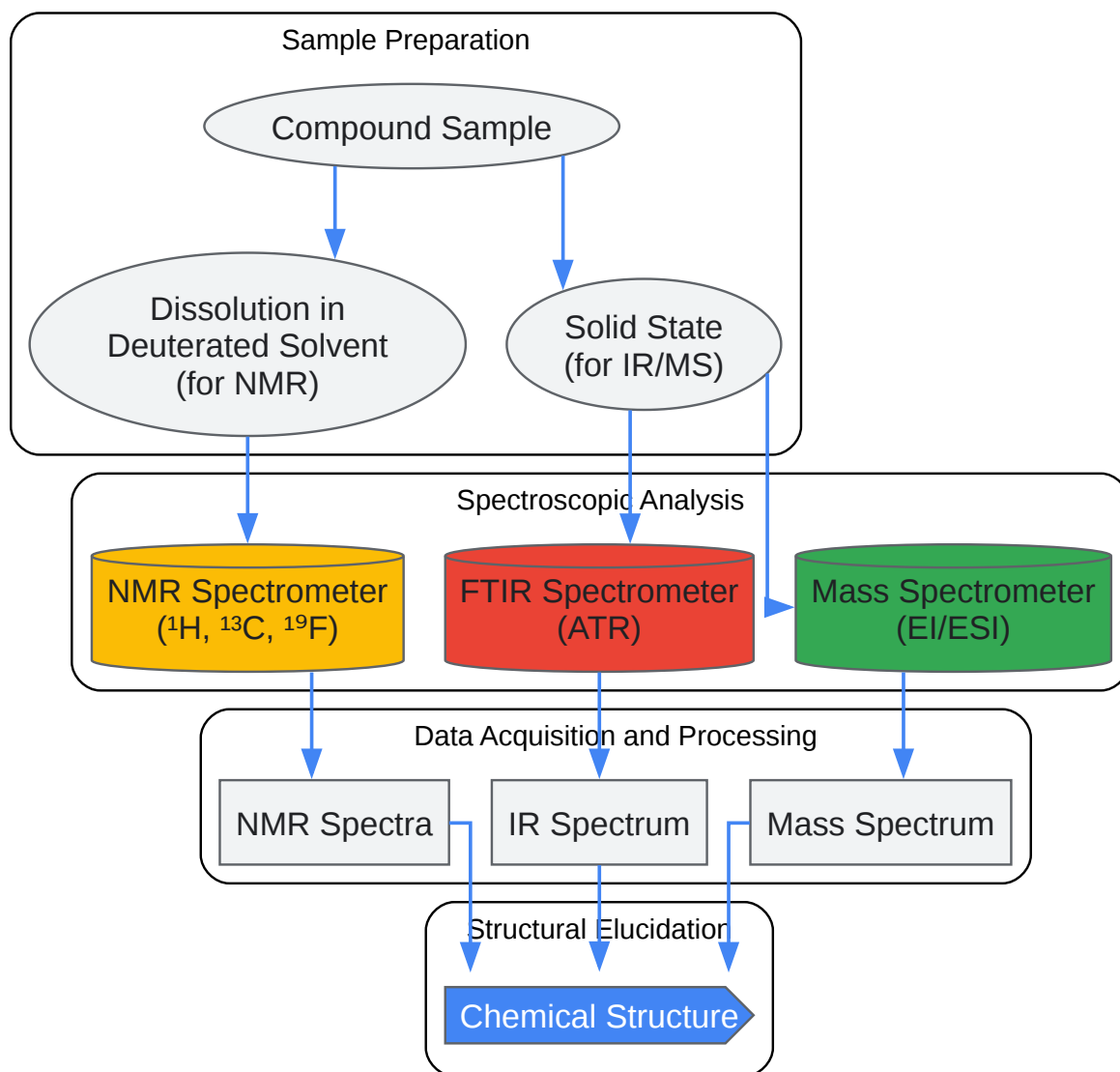
Mass Spectrometry (MS)

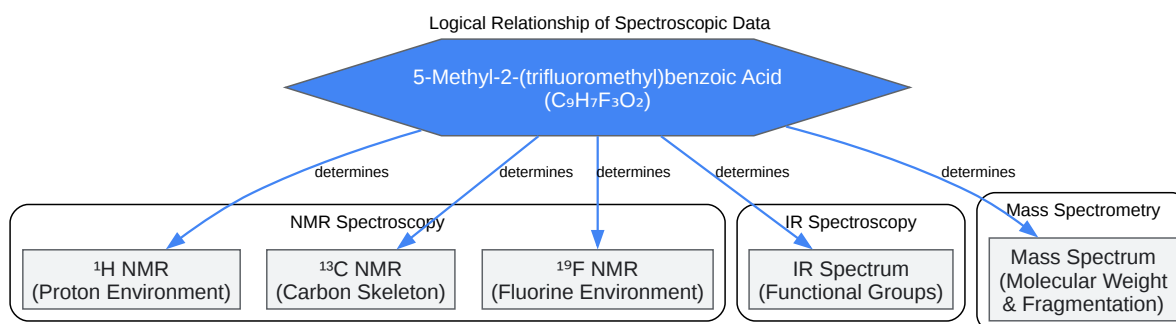
Mass spectra are acquired using a mass spectrometer, with common ionization techniques including Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the instrument, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data.

General Workflow for Spectroscopic Analysis





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